gamma-Coniceína

Descripción general

Descripción

Gamma-Coniceine is a naturally occurring alkaloid found predominantly in the plant poison hemlock (Conium maculatum). It is a precursor to the more well-known alkaloid coniine. Gamma-Coniceine is a piperidine alkaloid and is known for its toxic properties, which have been historically significant due to its presence in poison hemlock, famously used in the execution of Socrates .

Aplicaciones Científicas De Investigación

Gamma-Coniceine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other alkaloids and piperidine derivatives.

Biology: Studies on gamma-Coniceine help understand the biosynthesis of alkaloids in plants.

Medicine: Research on its toxic properties contributes to the development of antidotes and understanding of neurotoxicity.

Mecanismo De Acción

Target of Action

Gamma-Coniceine, also known as 6-Propyl-2,3,4,5-tetrahydropyridine, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the fast synaptic transmission in the central and peripheral nervous system .

Mode of Action

Gamma-Coniceine acts as an antagonist to the nicotinic acetylcholine receptors This inhibition of the nervous system can lead to severe consequences, including suffocation in mammals .

Biochemical Pathways

The biosynthesis of Gamma-Coniceine commences by carbon backbone formation from butyryl-CoA and two malonyl-CoA building blocks catalyzed by polyketide synthase . A transamination reaction incorporates nitrogen from L-alanine, and non-enzymatic cyclization leads to Gamma-Coniceine, the first hemlock alkaloid in the pathway . Ultimately, reduction of Gamma-Coniceine to coniine is facilitated by NADPH-dependent Gamma-Coniceine reductase .

Result of Action

The primary result of Gamma-Coniceine’s action is the inhibition of the nervous system, which can lead to suffocation in mammals . This is due to its antagonistic effect on the nicotinic acetylcholine receptors, which play a crucial role in transmitting signals in the nervous system .

Action Environment

The synthesis of Gamma-Coniceine in plants like poison hemlock (Conium maculatum) can vary greatly under different environmental conditions and between varieties . Variations were even found between 2- or 4-hour periods of a day and between days . .

Análisis Bioquímico

Biochemical Properties

Gamma-Coniceine plays a significant role in biochemical reactions. It is involved in the biosynthesis of coniine, a process that begins with the formation of a carbon backbone from butyryl-CoA and two malonyl-CoA building blocks catalyzed by polyketide synthase . A transamination reaction incorporates nitrogen from L-alanine, leading to the non-enzymatic cyclization of gamma-Coniceine . This compound interacts with enzymes such as polyketide reductase, L-alanine:5-keto-octanal aminotransferase, and NADPH-dependent gamma-Coniceine reductase .

Cellular Effects

Gamma-Coniceine has profound effects on various types of cells and cellular processes. It acts as a nicotinic acetylcholine receptor antagonist, leading to the inhibition of the nervous system

Molecular Mechanism

The molecular mechanism of gamma-Coniceine involves several steps. After the formation of the carbon backbone, a transamination reaction incorporates nitrogen from L-alanine . This is followed by non-enzymatic cyclization to form gamma-Coniceine . Finally, the reduction of gamma-Coniceine to coniine is facilitated by NADPH-dependent gamma-Coniceine reductase .

Temporal Effects in Laboratory Settings

The effects of gamma-Coniceine can change over time in laboratory settings. For instance, the authors of one study observed that respiration was first stimulated and then depressed during their animal testing

Dosage Effects in Animal Models

The effects of gamma-Coniceine can vary with different dosages in animal models. For instance, it has been observed that gamma-Coniceine caused respiratory stimulation and depression at dosages of 0.3–1 mg/kg

Metabolic Pathways

Gamma-Coniceine is involved in the metabolic pathway that leads to the formation of coniine . This pathway involves interactions with enzymes such as polyketide reductase, L-alanine:5-keto-octanal aminotransferase, and NADPH-dependent gamma-Coniceine reductase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Gamma-Coniceine is synthesized in plants through a series of biochemical reactions. The biosynthesis begins with the formation of a polyketoacid from eight acetate units. This polyketoacid undergoes cyclization through an aminotransferase enzyme, forming gamma-Coniceine via reduction by an NADPH-dependent reductase .

Industrial Production Methods

Industrial production of gamma-Coniceine is not common due to its toxicity and limited applications. it can be synthesized in the laboratory through chemical methods involving the cyclization of appropriate precursors under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions

Gamma-Coniceine undergoes several types of chemical reactions, including:

Oxidation: Gamma-Coniceine can be oxidized to form coniine.

Reduction: It can be reduced to form other piperidine derivatives.

Substitution: Gamma-Coniceine can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products

Oxidation: Coniine is a major product formed from the oxidation of gamma-Coniceine.

Reduction: Various piperidine derivatives can be formed.

Substitution: Substituted piperidines are the major products.

Comparación Con Compuestos Similares

Gamma-Coniceine is similar to other piperidine alkaloids such as coniine, conhydrine, and pseudoconhydrine. it is unique due to its role as a precursor in the biosynthesis of coniine. Unlike coniine, which is more widely studied and known for its historical significance, gamma-Coniceine is primarily of interest in biochemical and toxicological research .

List of Similar Compounds

- Coniine

- Conhydrine

- Pseudoconhydrine

Actividad Biológica

Gamma-coniceine is a naturally occurring bicyclic alkaloid primarily found in Conium maculatum (poison hemlock). This compound is notable for its role in the biosynthesis of coniine, another toxic alkaloid, and exhibits significant biological activity, particularly as a neurotoxin. This article explores the biological activities, mechanisms of action, and potential applications of gamma-coniceine, supported by research findings and case studies.

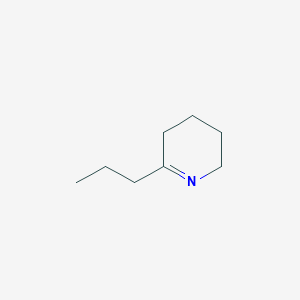

Chemical Structure and Biosynthesis

Gamma-coniceine belongs to the piperidine alkaloids and is characterized by a nitrogen-containing ring structure. Its biosynthesis involves several enzymatic steps, beginning with the formation of a polyketide precursor from butyryl-CoA and malonyl-CoA. The final steps involve reduction by NADPH-dependent gamma-coniceine reductase to yield coniine from gamma-coniceine .

Neurotoxicity

Gamma-coniceine acts primarily as a neurotoxin. It inhibits nicotinic acetylcholine receptors (nAChRs), leading to disrupted neurotransmission. This inhibition can result in severe respiratory paralysis and potentially fatal outcomes if ingested in significant amounts .

Toxicity Comparison Table

| Compound | Type | Potency (mg/kg) | Mechanism of Action |

|---|---|---|---|

| Gamma-Coniceine | Bicyclic Alkaloid | 4.4 | Agonist of nAChRs |

| N-Methylconiine | Bicyclic Alkaloid | 16.1 | Agonist of nAChRs |

| Coniine | Bicyclic Alkaloid | 19.2 | Agonist of nAChRs |

The relative potencies indicate that gamma-coniceine is a more potent agonist than its structural analogs, suggesting a higher risk for toxicity in cases of exposure .

Clinical Case Studies

Recent studies have documented cases of poisoning due to ingestion of C. maculatum, where gamma-coniceine was implicated. In one study, patients exhibited severe symptoms including respiratory failure, necessitating intensive care management with atropine administration to counteract muscarinic and nicotinic symptoms .

Case Study Summary

- Patient A : Severe poisoning with pH 7.03; treated with atropine.

- Patient B : Moderate symptoms with pH 7.37; stabilized after ICU treatment.

Arterial Blood Gas Analysis Table

| Day | Patient A (Severe) | Patient B (Moderate) |

|---|---|---|

| Day 1 | pH 7.03 | pH 7.37 |

| Day 2 | pH 7.32 | pH 7.40 |

These cases highlight the clinical implications of gamma-coniceine toxicity and the need for prompt medical intervention.

Pharmacological Implications

Despite its toxic properties, there is growing interest in exploring gamma-coniceine for potential medicinal applications, particularly in pain management without addictive side effects. Its structural similarity to other therapeutic alkaloids may provide insights into developing new analgesics .

Propiedades

IUPAC Name |

6-propyl-2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSOVRNZJIENNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166872 | |

| Record name | gamma-Coniceine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604-01-9 | |

| Record name | 2,3,4,5-Tetrahydro-6-propylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Coniceine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Coniceine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-CONICEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHK73QLK4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.